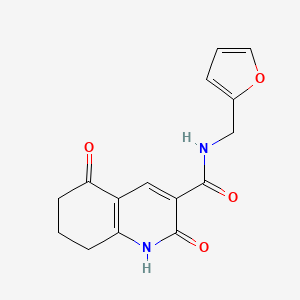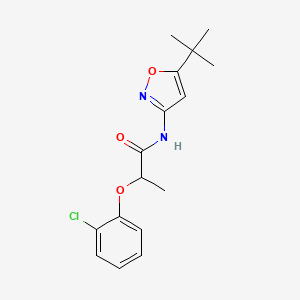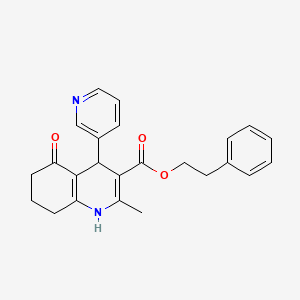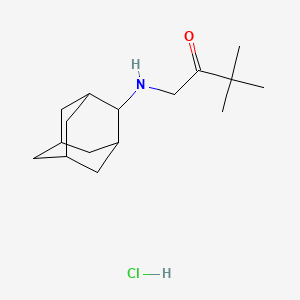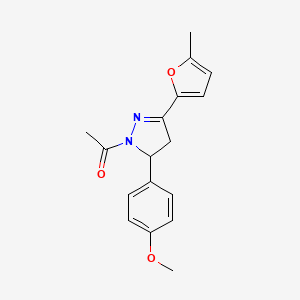
1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of pyrazoles and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been shown to inhibit the growth of various cancer cell lines. In addition, the compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole in lab experiments is its potential therapeutic properties. The compound has been shown to possess anti-inflammatory, analgesic, and antipyretic activities, as well as potential anticancer properties. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole. One direction is to further elucidate the compound's mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to investigate the compound's potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, research could focus on optimizing the synthesis of the compound to improve its yield and purity.
Synthesemethoden
The synthesis of 1-acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole can be achieved through various methods. One of the most commonly used methods is the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-methoxybenzaldehyde and 5-methyl-2-furfural in the presence of acetic anhydride and glacial acetic acid. The reaction yields the desired compound in good yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-(4-methoxyphenyl)-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazole has been studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.
Eigenschaften
IUPAC Name |
1-[3-(4-methoxyphenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-4-9-17(22-11)15-10-16(19(18-15)12(2)20)13-5-7-14(21-3)8-6-13/h4-9,16H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQACZRYQIHARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC=C(C=C3)OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5149307.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5149311.png)
![3-[(3-chlorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B5149317.png)
![4-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one](/img/structure/B5149324.png)
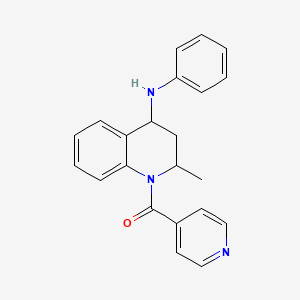

![ethyl [3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5149341.png)
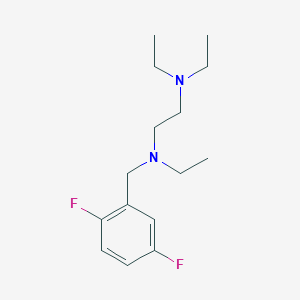
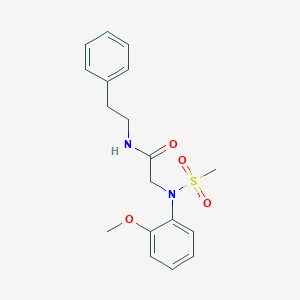
![(4S*,6R*)-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-6-methyl-2-thioxohexahydro-4-pyrimidinecarboxamide](/img/structure/B5149374.png)
